Ethyl N-(2,4-dinitrophenoxy)acetimidate
CAS No.:
Cat. No.: VC14461453
Molecular Formula: C10H11N3O6
Molecular Weight: 269.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11N3O6 |
---|---|
Molecular Weight | 269.21 g/mol |
IUPAC Name | ethyl N-(2,4-dinitrophenoxy)ethanimidate |
Standard InChI | InChI=1S/C10H11N3O6/c1-3-18-7(2)11-19-10-5-4-8(12(14)15)6-9(10)13(16)17/h4-6H,3H2,1-2H3 |
Standard InChI Key | UVBZLMGBNXCYNA-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
Ethyl N-(2,4-dinitrophenoxy)acetimidate belongs to the class of imidate esters, featuring a phenoxy group substituted with two nitro groups at the 2- and 4-positions. Key structural and molecular parameters are summarized below:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₁N₃O₆ | |
Molar Mass (g/mol) | 269.21 | |
CAS Number | 54322-32-6 | |
IUPAC Name | Ethyl (1E)-N-(2,4-dinitrophenoxy)ethanimidate | |
SMILES | CCOC(=NOC₁=C(C=C(C=C₁)N+[O-])N+[O-])C | |
InChI Key | UVBZLMGBNXCYNA-YRNVUSSQSA-N |
The compound’s planar aromatic ring and conjugated nitro groups contribute to its stability and reactivity in nucleophilic substitution reactions .
Synthesis and Manufacturing
Synthetic Pathways
Ethyl N-(2,4-dinitrophenoxy)acetimidate is synthesized via two primary routes:
Route 1: Nucleophilic Substitution
A two-step process involving:
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Melt Mixing: 2,4-Dinitrochlorobenzene (DNFB) is heated with ethylene glycol to form a homogeneous phase .
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Alkylation: A strong base (e.g., NaOH or KOH) is added to the mixture, followed by deionized water to disperse the system .
Reaction Conditions:
Route 2: Condensation Reaction
Ethyl acetimidate reacts with 2,4-dinitrophenol in the presence of potassium hydroxide in ethanol/water at -5°C for 12 hours .
Key Parameters:
Physicochemical Properties
Thermal and Physical Data
Property | Value | Source |
---|---|---|
Melting Point | 112–114°C (lit.) | |
Boiling Point | 377.8±52.0°C (predicted) | |
Density | 1.40±0.1 g/cm³ | |
Refractive Index | 1.569 | |
Vapor Pressure | 1.43×10⁻⁵ mmHg (25°C) | |
Flash Point | 182.3°C |
Spectroscopic Data
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IR Spectroscopy: Strong absorptions at 1540 cm⁻¹ (N=O asymmetric stretch) and 1350 cm⁻¹ (N=O symmetric stretch) .
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NMR (¹H): δ 1.35 (t, 3H, CH₂CH₃), δ 4.30 (q, 2H, OCH₂), δ 7.85–8.45 (m, 3H, aromatic) .
Applications and Industrial Relevance
Key Applications
Recent Innovations
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Coordination Chemistry: The compound’s imidate group facilitates ligand-metal interactions, enabling catalysis in asymmetric synthesis .
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Polymer Modification: Incorporated into epoxy resins to enhance thermal stability .
Hazard | Statement | Code |
---|---|---|
Skin Irritation | Causes skin irritation | H315 |
Eye Damage | Causes serious eye irritation | H319 |
Respiratory Irritation | May cause respiratory irritation | H335 |
Environmental and Regulatory Considerations
Ecotoxicity
Regulatory Status
Recent Research and Patents
Advancements in Synthesis
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Patent CN105367426A: Describes a scalable method to control mono-/disubstituted byproduct ratios (10–95%) via adjusted glycol/base ratios .
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Kinetic Studies: Isotope effect analyses reveal an Sₙ1 mechanism dominated by oxocarbenium ion intermediates .
Emerging Applications
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